2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Description

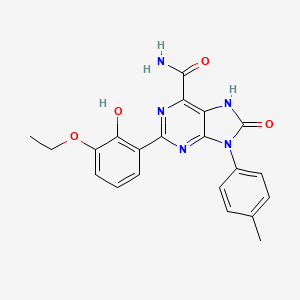

This purine-based carboxamide derivative features a unique substitution pattern: a 3-ethoxy-2-hydroxyphenyl group at position 2, a p-tolyl (4-methylphenyl) group at position 9, and an 8-oxo functional group (Figure 1). Its synthesis likely involves regioselective alkylation and cyclization steps, as inferred from analogous purine derivatives described in the literature .

Properties

IUPAC Name |

2-(3-ethoxy-2-hydroxyphenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-14-6-4-5-13(17(14)27)19-23-15(18(22)28)16-20(25-19)26(21(29)24-16)12-9-7-11(2)8-10-12/h4-10,27H,3H2,1-2H3,(H2,22,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNIKDGVHWQHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

Formation of the Ethoxy-Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with ethyl iodide in the presence of a base such as potassium carbonate to form the ethoxy group.

Purine Ring Construction: The purine ring is typically constructed through a series of cyclization reactions involving appropriate amines and carbonyl compounds.

Final Coupling: The final step involves coupling the ethoxy-hydroxyphenyl intermediate with the purine ring system under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The keto group in the purine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the keto group would yield an alcohol.

Scientific Research Applications

2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in the combination of ethoxy-hydroxyphenyl and p-tolyl groups. Below is a comparative analysis with key analogues:

Key Differences and Implications

Substitution at Position 2: The 3-ethoxy-2-hydroxyphenyl group in the target compound introduces both electron-donating (ethoxy) and hydrogen-bonding (hydroxyl) functionalities, which may enhance solubility or target binding compared to simpler substituents like methyl (CAS 64440-99-9) or 4-ethoxyphenyl (CAS 869069-21-6) . The 4-hydroxyphenylamino group in CAS 1022155-73-2 offers a polar, hydrogen-bonding motif distinct from the target’s ethoxy-hydroxyphenyl group .

Substitution at Position 9 :

- The p-tolyl group in the target compound and CAS 64440-99-9 provides steric bulk and lipophilicity, which could influence membrane permeability. In contrast, 2-methoxyphenyl (CAS 869069-21-6) introduces meta-directing effects that may alter reactivity .

Synthetic Scalability: The analogue CAS 869069-21-6 is noted for its high purity and scalability, suggesting optimized synthetic routes compared to the target compound, for which detailed process data is unavailable .

Commercial Availability :

- CAS 64440-99-9 is marketed by Parchem, indicating established industrial synthesis, while the target compound’s commercial availability remains unconfirmed .

Biological Activity

The compound 2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule that belongs to the class of purine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 354.4 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study published in MDPI highlighted that derivatives of purine compounds show selective cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance efficacy against specific types of cancer . The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that the compound inhibited the proliferation of human breast cancer cells (MDA-MB-231) with an IC value of 15 µM. This suggests a promising potential for further development as an anticancer agent.

Antiviral Activity

The antiviral activity of this compound has also been explored, particularly against viral pathogens such as HIV and Hepatitis C virus (HCV). A recent study found that modifications on the purine scaffold could lead to enhanced antiviral properties, with some derivatives displaying EC values in the low micromolar range .

Table 1: Antiviral Activity Data

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several key enzymes involved in nucleotide metabolism, which can be crucial for both cancer and viral replication. For instance, it has shown effectiveness in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

The proposed mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic activity. This mechanism is supported by molecular docking studies that indicate strong binding affinity between the compound and target enzymes.

Toxicity and Safety Profile

Toxicity assessments are crucial for any potential therapeutic agent. Preliminary studies have indicated that while the compound exhibits biological activity, it also presents some cytotoxic effects at higher concentrations. The selectivity index (SI), calculated as the ratio of IC in normal cells to IC in cancer cells, suggests a moderate safety margin.

Table 2: Toxicity Data

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| Normal Fibroblasts | 100 | 6.67 |

| MDA-MB-231 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.